Oxan-4-yl 4-(4-ethylpiperazin-1-yl)-3-fluorobenzoate
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Overview
Description
Oxan-4-yl 4-(4-ethylpiperazin-1-yl)-3-fluorobenzoate is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound features a unique structure that includes an oxan-4-yl group, a 4-ethylpiperazin-1-yl moiety, and a 3-fluorobenzoate group. The combination of these functional groups imparts distinct chemical and biological properties to the compound, making it a subject of study in medicinal chemistry, pharmacology, and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Oxan-4-yl 4-(4-ethylpiperazin-1-yl)-3-fluorobenzoate typically involves a multi-step process. One common synthetic route includes the following steps:
Formation of the oxan-4-yl intermediate: This step involves the preparation of the oxan-4-yl group through a series of reactions, such as cyclization and functional group modifications.
Introduction of the 4-ethylpiperazin-1-yl moiety: The 4-ethylpiperazin-1-yl group is introduced through nucleophilic substitution reactions, often using reagents like ethylpiperazine and appropriate catalysts.
Attachment of the 3-fluorobenzoate group: The final step involves the esterification of the intermediate with 3-fluorobenzoic acid under acidic or basic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to scale up the production efficiently.
Chemical Reactions Analysis
Types of Reactions
Oxan-4-yl 4-(4-ethylpiperazin-1-yl)-3-fluorobenzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound, potentially altering its biological activity.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are often used.
Substitution: Reagents like alkyl halides, acyl chlorides, and various nucleophiles can be employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxylated derivatives, while substitution reactions can produce a variety of substituted analogs.
Scientific Research Applications
Oxan-4-yl 4-(4-ethylpiperazin-1-yl)-3-fluorobenzoate has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential therapeutic properties, including its activity against certain diseases and its role as a pharmacological agent.
Pharmacology: Research focuses on the compound’s interactions with biological targets, its pharmacokinetics, and its potential as a drug candidate.
Material Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific properties, such as polymers or coatings.
Biological Studies: The compound is used in various biological assays to study its effects on cellular processes and its potential as a biochemical tool.
Mechanism of Action
The mechanism of action of Oxan-4-yl 4-(4-ethylpiperazin-1-yl)-3-fluorobenzoate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in cellular signaling pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses. Detailed studies are required to elucidate the precise molecular pathways and targets involved.
Comparison with Similar Compounds
Similar Compounds
Oxan-4-yl 4-(4-methylpiperazin-1-yl)-3-fluorobenzoate: This compound differs by the presence of a methyl group instead of an ethyl group on the piperazine ring.
Oxan-4-yl 4-(4-ethylpiperazin-1-yl)-3-chlorobenzoate: This analog features a chlorine atom instead of a fluorine atom on the benzoate group.
Oxan-4-yl 4-(4-ethylpiperazin-1-yl)-3-methylbenzoate: This compound has a methyl group on the benzoate ring instead of a fluorine atom.
Uniqueness
Oxan-4-yl 4-(4-ethylpiperazin-1-yl)-3-fluorobenzoate is unique due to the specific combination of functional groups, which imparts distinct chemical and biological properties. The presence of the fluorine atom on the benzoate group can influence the compound’s reactivity, binding affinity, and overall biological activity compared to its analogs.
Properties
IUPAC Name |
oxan-4-yl 4-(4-ethylpiperazin-1-yl)-3-fluorobenzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25FN2O3/c1-2-20-7-9-21(10-8-20)17-4-3-14(13-16(17)19)18(22)24-15-5-11-23-12-6-15/h3-4,13,15H,2,5-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OWTSLNCFXSGSID-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)C2=C(C=C(C=C2)C(=O)OC3CCOCC3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25FN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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